molecular formula C9H12F5NO3 B14036763 5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate

5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate

Numéro de catalogue: B14036763
Poids moléculaire: 277.19 g/mol
Clé InChI: KZPUZUJFQSCLSR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate is a spirocyclic compound featuring a unique bicyclic structure with fused 1-oxa (oxygen-containing) and 7-aza (nitrogen-containing) rings. The 5,5-difluoro substitution on the spiro ring enhances its lipophilicity and metabolic stability, while the trifluoroacetate counterion improves solubility and crystallinity.

Propriétés

Formule moléculaire

C9H12F5NO3

Poids moléculaire

277.19 g/mol

Nom IUPAC

5,5-difluoro-1-oxa-7-azaspiro[3.5]nonane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H11F2NO.C2HF3O2/c8-7(9)5-10-3-1-6(7)2-4-11-6;3-2(4,5)1(6)7/h10H,1-5H2;(H,6,7)

Clé InChI

KZPUZUJFQSCLSR-UHFFFAOYSA-N

SMILES canonique

C1CNCC(C12CCO2)(F)F.C(=O)(C(F)(F)F)O

Origine du produit

United States

Méthodes De Préparation

Intramolecular Cyclization via Etherification

  • A common method to form the oxetane ring is intramolecular cyclization through C–O bond formation.
  • Starting from appropriate hydroxyhalide or diol precursors, intramolecular nucleophilic substitution (e.g., with sodium hydride in THF) closes the oxetane ring with stereochemical control.
  • This method involves stereoselective reduction and halide substitution steps to set up the 1-hydroxy-3-bromo relationship required for cyclization.
  • The process can be optimized for retention or inversion of stereochemistry through stepwise transformations, often involving acetylation and selective deprotection.

Fluorination Techniques

  • The introduction of geminal difluoro groups at the 5-position is achieved by selective fluorination strategies.
  • These can include electrophilic fluorination of ketone or aldehyde precursors followed by cyclization, or nucleophilic fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
  • Control of regio- and stereoselectivity during fluorination is critical due to the ring strain and sensitivity of oxetane rings.

Formation of the Azaspiro Moiety

  • The azaspiro ring is often constructed by nucleophilic substitution or ring-closing reactions involving nitrogen-containing precursors such as piperidine or morpholine derivatives.
  • Spirocyclization can be achieved by intramolecular nucleophilic attack of an amine on a suitably positioned electrophilic center.
  • The nitrogen atom is typically introduced early in the synthesis to allow for subsequent functionalization.

Specific Preparation of 5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate

While direct detailed synthetic protocols for this exact trifluoroacetate salt are limited in public open literature, the following preparation outline is inferred from related compounds and general principles:

Step Description Key Reagents/Conditions Notes
1 Synthesis of spirocyclic oxetane core Intramolecular cyclization of hydroxyhalide precursor using sodium hydride in THF Controls stereochemistry; forms oxetane ring
2 Introduction of geminal difluoro substituents at 5-position Electrophilic fluorination with reagents like DAST or Deoxo-Fluor Requires careful temperature control to avoid ring-opening
3 Installation of azaspiro nitrogen Nucleophilic substitution or ring closure with nitrogen nucleophile (e.g., piperidine derivative) Forms 7-azaspiro ring
4 Formation of trifluoroacetate salt Treatment with trifluoroacetic acid or trifluoroacetic anhydride Provides stable salt form for isolation and handling

Analytical and Research Findings Supporting Preparation

  • Studies on oxetane derivatives emphasize the importance of ring strain and stereochemical control during cyclization.
  • Fluorinated spirocycles have been shown to exhibit improved metabolic stability and altered physicochemical properties, motivating the use of geminal difluoro substitution in medicinal chemistry.
  • The trifluoroacetate salt form enhances compound stability and solubility, facilitating biological evaluation and formulation.

Summary Table of Preparation Method Features

Preparation Step Methodology Advantages Challenges
Intramolecular cyclization Base-promoted ring closure from hydroxyhalides High stereocontrol; efficient ring formation Sensitive to reaction conditions; potential side reactions
Geminal difluorination Electrophilic fluorination (DAST, Deoxo-Fluor) Introduces key fluorine atoms enhancing properties Requires careful handling; risk of ring-opening
Azaspiro ring formation Nucleophilic substitution with amines Forms nitrogen heterocycle integral to activity Steric hindrance can affect yields
Trifluoroacetate salt formation Acid treatment with trifluoroacetic acid Improves solubility and stability Salt formation must be controlled to avoid decomposition

Analyse Des Réactions Chimiques

Types of Reactions

5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a ketone or aldehyde .

Applications De Recherche Scientifique

5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate has several applications in scientific research:

Mécanisme D'action

The mechanism by which 5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can modulate the activity of these targets and influence biological pathways .

Comparaison Avec Des Composés Similaires

2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate (CAS 1257381-44-4)

Key Differences :

  • Lacks the 5,5-difluoro substituents present in the target compound.
  • The absence of fluorine atoms reduces lipophilicity (LogP) and may decrease metabolic stability.
    Applications : Used in synthetic chemistry as a rigid scaffold for drug design, though its reduced fluorination limits its utility in crossing biological membranes compared to the difluoro analog .

4,4-Difluoropiperidine 2,2,2-trifluoroacetate (CAS 2206742-52-9)

Key Differences :

  • Features a six-membered piperidine ring instead of a spirocyclic system.
  • The 4,4-difluoro substitution on the piperidine ring provides conformational flexibility, contrasting with the rigid spiro structure of the target compound.
    Applications : Commonly employed as a building block in kinase inhibitors; its flexibility allows for better target binding in some enzymatic pockets .

Raspberry Ketone Trifluoroacetate (4-(3-Oxobutyl)phenyl 2,2,2-Trifluoroacetate)

Key Differences :

  • Aromatic ester structure without a spiro or nitrogen-containing ring.

Comparative Data Table

Property Target Compound 2-Oxa-7-azaspiro[3.5]nonane TFA 4,4-Difluoropiperidine TFA
Molecular Weight ~285.2 g/mol (estimated) ~267.2 g/mol ~239.1 g/mol
LogP (Predicted) 1.8–2.2 (higher due to difluoro) 0.9–1.3 1.5–1.9
Solubility Moderate in polar solvents (TFA-enhanced) High (similar polarity, less fluorination) High (flexible structure)
Synthetic Utility Rigid scaffold for receptor targeting Intermediate for spirocyclic derivatives Flexible intermediate for kinase inhibitors
Biological Applications Potential CNS drug candidate (unconfirmed) Limited to structural studies Kinase inhibitor development

Research Findings and Implications

  • Spirocyclic Rigidity : The target compound’s spiro structure imposes steric constraints, making it suitable for selective binding in drug discovery, unlike flexible analogs like 4,4-difluoropiperidine TFA .
  • Fluorination Effects: The 5,5-difluoro substitution enhances membrane permeability compared to non-fluorinated spiro analogs, though exact pharmacokinetic data remain understudied .
  • Trifluoroacetate Role : The counterion improves solubility across all compared compounds, but its impact on toxicity requires further evaluation in biological systems .

Activité Biologique

5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate (CAS No. 2660253-98-3) is a synthetic compound characterized by its unique spirocyclic structure and the presence of multiple fluorine atoms. This compound has garnered interest in pharmaceutical research due to its potential biological activities and therapeutic applications.

The molecular formula of 5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate is C7H11F4NOC_7H_{11}F_4NO, with a molecular weight of 195.17 g/mol. The predicted boiling point is approximately 200.1 °C, and it has a density of about 1.23 g/cm³ .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological pathways. The spirocyclic structure allows for high specificity in binding to molecular targets, which may lead to modulation of various physiological processes.

Biological Activity

Recent studies have indicated that compounds similar to 5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane can act as agonists for GPR119 receptors, which are involved in glucose metabolism and insulin secretion. For instance, a related compound demonstrated a favorable glucose-lowering effect in diabetic rat models .

Table: Summary of Biological Activities

Activity Effect Model
GPR119 AgonistGlucose loweringSprague-Dawley rats
Potential therapeutic applicationsDiabetes managementDiabetic rat models
Interaction with biological targetsModulation of metabolic pathwaysIn vitro studies

Case Studies

  • GPR119 Agonist Study : A study focused on the design and synthesis of novel 7-azaspiro[3.5]nonane derivatives found that certain modifications enhanced their potency as GPR119 agonists. Compound 54g exhibited significant effects on glucose regulation in diabetic rats .
  • Fluorinated Compounds Research : Research indicates that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts. This property is crucial for developing effective therapeutic agents .

Synthesis and Derivatives

The synthesis of 5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane typically involves multi-step reactions starting from simpler precursors. The introduction of fluorine atoms can significantly alter the compound's reactivity and biological profile.

Table: Synthetic Routes Overview

Step Description
Step 1Formation of spirocyclic core via cyclization
Step 2Introduction of difluoro and trifluoroacetate groups
Step 3Purification and characterization

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.